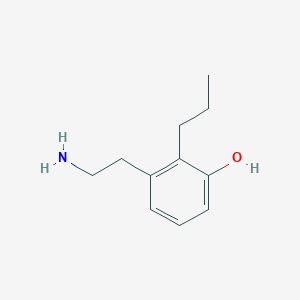

3-(2-Aminoethyl)-2-propylphenol

Description

3-(2-Aminoethyl)-2-propylphenol is a phenolic compound featuring a 2-propyl substituent on the aromatic ring and a 2-aminoethyl side chain at the 3-position. This structure combines hydrophobic (propyl) and hydrophilic (aminoethyl) moieties, making it a versatile candidate for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-(2-aminoethyl)-2-propylphenol |

InChI |

InChI=1S/C11H17NO/c1-2-4-10-9(7-8-12)5-3-6-11(10)13/h3,5-6,13H,2,4,7-8,12H2,1H3 |

InChI Key |

QTODGZFLHZZMII-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC=C1O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-propylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-propylphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-propylphenol and 2-bromoethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2-propylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2-Aminoethyl)-2-propylphenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-propylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenolic group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Propylphenol Derivatives

- 2-Propylphenol (): Lacks the 3-aminoethyl group.

Aminoethyl-Substituted Indoles

- 6-Chlorotryptamine and 5-Methoxytryptamine (): These indole derivatives share the 3-(2-aminoethyl) motif but replace the phenolic ring with an indole system. The indole core enhances π-π stacking in receptor binding, often leading to neuroactive properties (e.g., serotonin analogs), whereas the phenolic structure may favor antioxidant or kinase-inhibitory roles .

Functional Group Modifications

Thiazolidinedione Derivatives

- 3-(2-Aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione (): Features a thiazolidinedione core instead of phenol. This compound inhibits the Raf/MEK/ERK and PI3K/Akt pathways, demonstrating anticancer activity. The aminoethyl group here facilitates cellular uptake, a property likely shared with 3-(2-aminoethyl)-2-propylphenol .

Macrocyclic Amines

- N-(2-Aminoethyl)propane-1,3-diamine-substituted cyclam (): The aminoethyl group is integrated into a macrocyclic structure, enabling anti-HIV activity via metal ion chelation. In contrast, the phenolic ring in this compound may limit such applications but enhance radical-scavenging capacity .

Positional Isomers

- 2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol (): The amino group is attached via a propenyl linker at the 2-position, and the ethyl group is at the 6-position. This isomer’s extended conjugation may alter electronic properties, affecting solubility and binding affinity compared to the target compound’s 3-aminoethyl and 2-propyl arrangement .

Table 1: Key Properties of this compound and Analogs

*Calculated based on structural formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.